Cas no 1721-51-3 (D-alpha-Tocotrienol)

D-alpha-Tocotrienol structure
D-alpha-Tocotrienol structure
Nombre del producto:D-alpha-Tocotrienol
Número CAS:1721-51-3
MF:C29H44O2
Megavatios:424.65846
CID:177580
PubChem ID:5282347

D-alpha-Tocotrienol Propiedades químicas y físicas

Nombre e identificación

    • 2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)-
    • D-α-Tocotrienol
    • Alpha-Tocotrienol
    • 2,5,7,8-Tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatri en-1-yl]-6-chromanol
    • 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-2H-1-benzopyran-6-ol
    • (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]chroman-6-ol
    • A-Tocotrienol
    • 1721-51-3
    • 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-, [R-(E,E)]-
    • ALPHA-TOCOTRIENOL [WHO-DD]
    • AS-78670
    • 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrienyl)-, (R-(E,E))-
    • 58864-81-6
    • Tocotrienol, alpha
    • alpha-Tocotrienol, analytical standard
    • CS-0105636
    • HY-129459
    • D-alpha-Tocotrienol, analytical reference material
    • SR-01000946263
    • (2R,3'E,7'E)-.ALPHA.-TOCOTRIENOL
    • LMPR02020054
    • NS00125196
    • .ALPHA.-TOCOTRIENOL [MI]
    • B6LXL1832Y
    • SR-01000946263-1
    • MFCD11045308
    • J-010798
    • UNII-B6LXL1832Y
    • zeta1-Tocopherol
    • DTXSID901019976
    • D-
    • (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-chromen-6-ol
    • SCHEMBL242672
    • 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-, (2R)- (9CI)
    • 2R,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-chromen-6-ol
    • (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
    • D-alpha-Tocotrienol
    • (2R)-2,5,7,8-Tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol
    • 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl)-, (2R)-
    • AKOS027326801
    • (R)-.ALPHA.-TOCOTRIENOL
    • delta-alpha-tocotrienol
    • alpha-Tocotrienol [MI]
    • (2R,3'E,7'E)-alpha-Tocotrienol
    • D-ALPHA TOCOTRIENOL
    • D-.ALPHA.-TOCOTRIENOL
    • Tocotrienol, 5,7,8-trimethyl
    • VITAMIN E (ALPHA-TOCOTRIENOL)
    • SCHEMBL16430461
    • CHEMBL120276
    • HMS3650C04
    • Q171833
    • (R)-alpha-Tocotrienol
    • alpha -Tocotrienol
    • 2H-1-benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrienyl]-, (2R)-
    • CHEBI:33270
    • NCGC00253538-02
    • D-a-Tocotrienol (Rice) (>75%)
    • .alpha.-Tocotrienol
    • (2R)-2,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-chromen-6-ol
    • (2R)-2,5,7,8-Tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-1-benzopyran-6-ol
    • CHEBI:33235
    • DA-68906
    • (R)-a-Tocotrienol
    • 2R,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-3,4-dihydro-2H-chromen-6-ol
    • (2R)-2,5,7,8-tetramethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol
    • DTXCID101477835
    • (2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-1-benzopyran-6-ol
    • Renchi: InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+
    • Clave inchi: RZFHLOLGZPDCHJ-KTWAZNHYSA-N
    • Sonrisas: CC1(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)CCC2C(C)=C(O)C(C)=C(C)C=2O1

Atributos calculados

  • Calidad precisa: 424.33400
  • Masa isotópica única: 424.334
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 31
  • Cuenta de enlace giratorio: 9
  • Complejidad: 654
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 2
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 29.5A^2
  • Xlogp3: 9.3

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 0.96
  • Punto de ebullición: 541.7°Cat760mmHg
  • Punto de inflamación: 222.3°C
  • índice de refracción: 1.522
  • PSA: 29.46000
  • Logp: 8.60050

D-alpha-Tocotrienol Información de Seguridad

  • Condiciones de almacenamiento:−20°C

D-alpha-Tocotrienol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Larodan
60-1011-5-10mg
alpha-Tocotrienol
1721-51-3 >98%
10mg
€345.00 2025-03-07
TRC
D014528-2.5mg
D-alpha-Tocotrienol
1721-51-3
2.5mg
$402.00 2023-05-18
Larodan
60-1011-4-5mg
alpha-Tocotrienol
1721-51-3 >98%
5mg
€213.00 2025-03-07
A2B Chem LLC
AD43510-10mg
D-α-Tocotrienol
1721-51-3 >98%
10mg
$600.00 2024-04-20
TRC
D014528-5mg
D-alpha-Tocotrienol
1721-51-3
5mg
$689.00 2023-05-18
Larodan
60-1011-7-25mg
alpha-Tocotrienol
1721-51-3 >98%
25mg
€496.00 2025-03-07
TRC
D014528-1mg
D-alpha-Tocotrienol
1721-51-3
1mg
$92.00 2023-05-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
T0452-10MG
D-alpha-Tocotrienol
1721-51-3 75%
10mg
¥3194.59 2023-09-13
A2B Chem LLC
AD43510-25mg
D-α-Tocotrienol
1721-51-3 >98%
25mg
$775.00 2024-04-20
A2B Chem LLC
AD43510-5mg
D-α-Tocotrienol
1721-51-3 >98%
5mg
$447.00 2024-04-20

D-alpha-Tocotrienol Literatura relevante

Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1721-51-3)(2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]chroman-6-ol
1692840
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe